molecular formula C18H15ClN2OS B3037484 5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone CAS No. 478066-85-2

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Cat. No. B3037484
CAS RN: 478066-85-2
M. Wt: 342.8 g/mol
InChI Key: XCYHNNBDEMKFAD-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone (CMP-4MP) is a novel chemical compound that has recently been studied for its potential use in a variety of scientific research applications. CMP-4MP is a member of the pyridazinone family of compounds, which are known to possess anti-inflammatory, anti-oxidative, and anti-microbial effects. CMP-4MP has been found to exhibit a wide range of biological activities, including anti-cancer, anti-diabetic, and anti-inflammatory effects.

Scientific Research Applications

Chemical Synthesis and Structural Studies

5-Chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone has been explored in various chemical synthesis and structural studies. For example, Kosolapova et al. (2013) investigated the reactions of a similar compound, 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone, with nitrogen-containing binucleophilic agents, leading to the formation of derivatives including pyridazin-3(2H)-one. This study contributes to the understanding of the chemical behavior and potential applications of related pyridazinone compounds in chemical synthesis (Kosolapova et al., 2013).

Pharmacological Research

In pharmacological research, derivatives of pyridazinone, which include compounds similar to 5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone, have been studied for their potential therapeutic applications. For instance, Husain et al. (2017) synthesized novel pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities in experimental animals. This research indicates the potential for compounds within the pyridazinone class to be developed into non-steroidal anti-inflammatory drugs (NSAIDs) (Husain et al., 2017).

Anticancer Activity

Another significant area of research involves the investigation of pyridazinone derivatives for anticancer activity. Mehvish and Kumar (2022) synthesized new 3(2h)-one pyridazinone derivatives with potential antioxidant activity and conducted molecular docking studies to explore their anticancer properties. This study exemplifies the exploration of pyridazinone compounds in the development of novel anticancer therapies (Mehvish & Kumar, 2022).

properties

IUPAC Name

5-chloro-2-(4-methylphenyl)-4-(4-methylphenyl)sulfanylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2OS/c1-12-3-7-14(8-4-12)21-18(22)17(16(19)11-20-21)23-15-9-5-13(2)6-10-15/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCYHNNBDEMKFAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)SC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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